

An In-depth Technical Guide to Methyl 4-(pyridin-3-yloxy)benzoate

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Compound of Interest

Compound Name: Methyl 4-(pyridin-3-yloxy)benzoate

Cat. No.: B1420965

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **Methyl 4-(pyridin-3-yloxy)benzoate** (C₁₃H₁₁NO₃). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

Methyl 4-(pyridin-3-yloxy)benzoate is an organic compound featuring a benzoate group linked to a pyridine ring through an ether linkage. While extensive experimental data is limited in publicly available literature, key identifiers and computed properties have been compiled.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[PubChem]
Molecular Weight	229.23 g/mol	[ChemScene]
CAS Number	877874-61-8	[ChemScene]
Appearance	White Solid	[Patent]
SMILES	<chem>COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2</chem>	[PubChem]
InChI	InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3	[PubChem]
Predicted XlogP	2.2	[PubChem]
Monoisotopic Mass	229.0739 Da	[PubChem]

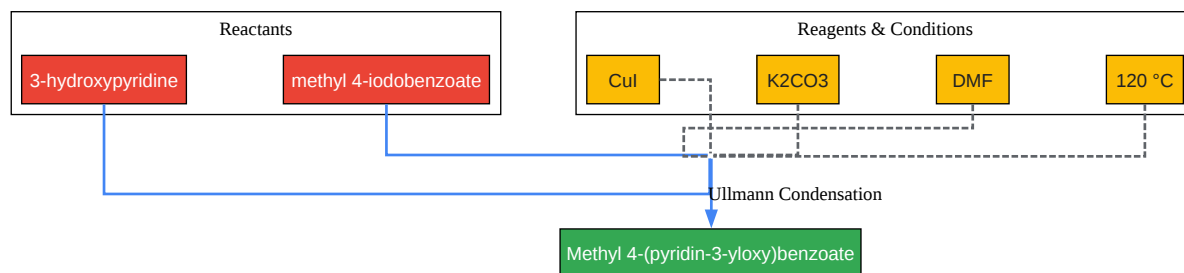
Note: Predicted XlogP and Monoisotopic Mass are computationally derived values.

Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate

The primary synthesis route for **Methyl 4-(pyridin-3-yloxy)benzoate** found in the literature is a copper-catalyzed Ullmann-type condensation reaction. This method involves the coupling of a pyridinol with a halobenzoate.

Synthetic Pathway

The synthesis involves the reaction of 3-hydroxypyridine with methyl 4-iodobenzoate in the presence of a copper(I) iodide catalyst and a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).



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Caption: Synthesis of **Methyl 4-(pyridin-3-yloxy)benzoate**.

Experimental Protocol

The following protocol is adapted from the synthesis described in patent literature.

Materials:

- 3-Hydroxypyridine
- Methyl 4-iodobenzoate
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 3-hydroxypyridine (1.0 equivalent) in DMF, add methyl 4-iodobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.2 equivalents).
- Heat the reaction mixture to 120 °C and stir for 48 hours under a nitrogen atmosphere.
- After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography to obtain **Methyl 4-(pyridin-3-yloxy)benzoate** as a white solid.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data has been reported for **Methyl 4-(pyridin-3-yloxy)benzoate**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.45	d	1H	Pyridine-H
8.36	dd	1H	Pyridine-H
8.08	d	2H	Benzoate-H (ortho to -COO)
7.42-7.35	m	2H	Pyridine-H
7.09	d	2H	Benzoate-H (ortho to -O-)
3.90	s	3H	-OCH ₃

Solvent: CDCl₃

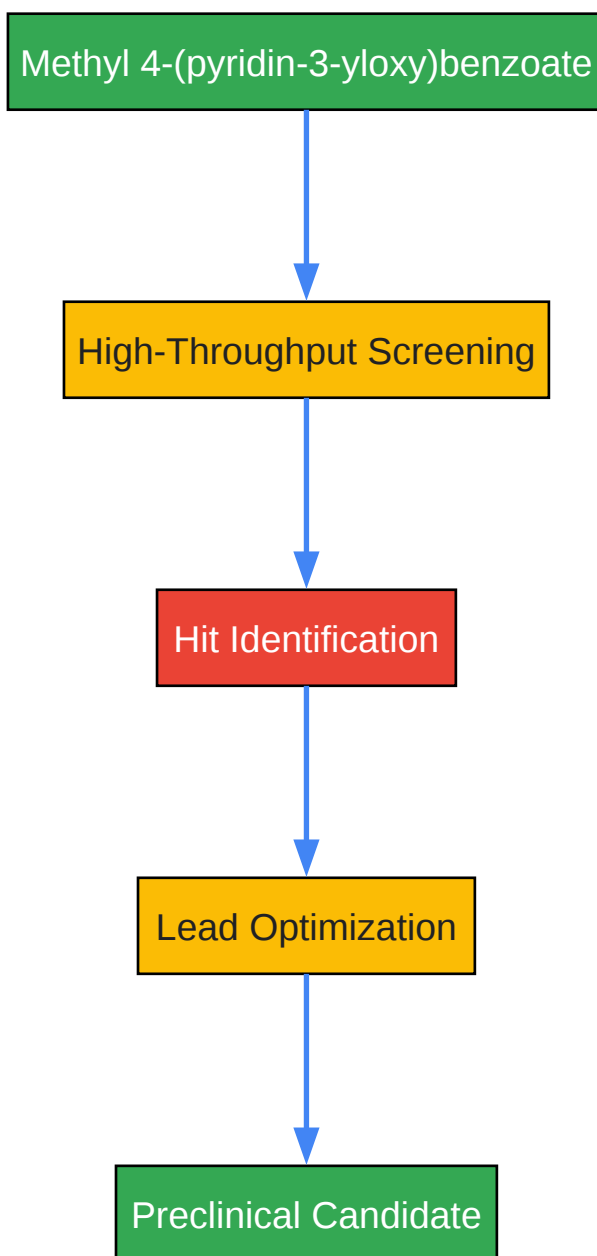
Other Spectroscopic Data

As of the latest literature review, experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 4-(pyridin-3-yloxy)benzoate** are not readily available in public databases or scientific journals.

Biological Activity and Potential Applications

There is currently no published research detailing the biological activity, pharmacological properties, or mechanism of action of **Methyl 4-(pyridin-3-yloxy)benzoate**. Its structure, containing a pyridyl aryl ether motif, is present in some biologically active molecules, suggesting it could be a valuable intermediate for the synthesis of novel therapeutic agents.

The typical workflow for investigating the biological potential of a novel compound is illustrated below. This generalized diagram represents a potential path for future research on **Methyl 4-(pyridin-3-yloxy)benzoate**.



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Caption: A generalized workflow for drug discovery.

Further investigation is required to determine if **Methyl 4-(pyridin-3-yloxy)benzoate** possesses any significant biological effects and to elucidate any potential signaling pathways it might modulate. Researchers are encouraged to perform in vitro and in vivo studies to explore its therapeutic potential.

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